molecular formula C15H26N4O2 B5968511 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine

Cat. No. B5968511
M. Wt: 294.39 g/mol
InChI Key: YDRZEPMVXXZPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine, also known as MPTM, is a synthetic compound that belongs to the class of morpholine derivatives. MPTM has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine exerts its biological activity by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine and other neurotransmitters in the brain. By inhibiting these enzymes, 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine increases the levels of neurotransmitters in the brain, leading to improved cognitive function and memory. 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine also exhibits antifungal and antibacterial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has several advantages for lab experiments, including its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as its antifungal and antibacterial activity. However, 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.

Future Directions

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has potential applications in the development of new therapies for neurodegenerative disorders, as well as in the development of new antimicrobial agents. Future studies should focus on optimizing the synthesis method of 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine to improve its solubility and stability, as well as on elucidating its mechanism of action and potential side effects. Further studies are also needed to explore the potential of 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine as a therapeutic agent in clinical settings.

Synthesis Methods

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine can be synthesized by reacting 4-methylpentanoyl chloride with 4-(2-aminoethyl)morpholine in the presence of triethylamine, followed by the reaction with 1H-1,2,4-triazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. 2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-[2-(4-methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-13(2)4-3-5-14-10-18(8-9-21-14)15(20)6-7-19-12-16-11-17-19/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRZEPMVXXZPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C(=O)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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